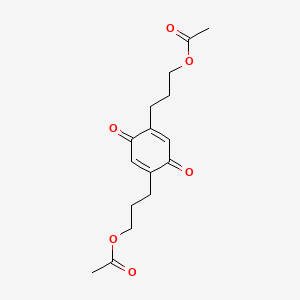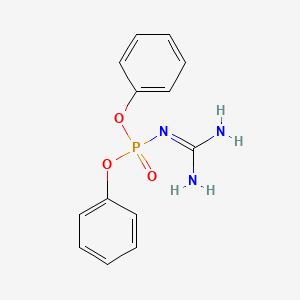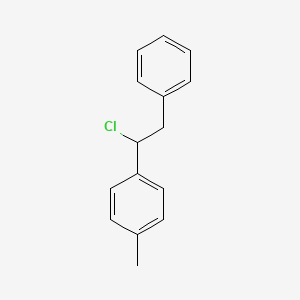
1-(1-Chloro-2-phenylethyl)-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Chloro-2-phenylethyl)-4-methylbenzene: is an organic compound with the molecular formula C15H15Cl It is a derivative of benzene, where a chlorine atom is attached to a phenylethyl group, and a methyl group is attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Chloro-2-phenylethyl)-4-methylbenzene typically involves the chlorination of 1-phenylethyl-4-methylbenzene. This can be achieved through the following steps:
Starting Material: 1-Phenylethyl-4-methylbenzene.
Chlorination: The compound is subjected to chlorination using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions.
Reaction Conditions: The reaction is usually carried out at a temperature range of 0-50°C to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Chloro-2-phenylethyl)-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of 1-(2-phenylethyl)-4-methylbenzene derivatives.
Oxidation: Formation of 1-(2-phenylethyl)-4-methylbenzene alcohols or ketones.
Reduction: Formation of 1-(2-phenylethyl)-4-methylbenzene hydrocarbons.
Applications De Recherche Scientifique
1-(1-Chloro-2-phenylethyl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(1-Chloro-2-phenylethyl)-4-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom can participate in electrophilic substitution reactions, while the phenylethyl group can interact with hydrophobic regions of proteins, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1-Chloro-2-phenylethyl)benzene: Similar structure but lacks the methyl group on the benzene ring.
1-(1-Chloro-2-phenylethyl)-4,5-dimethylbenzene: Contains additional methyl groups on the benzene ring.
1-(1-Chloro-2-phenylethyl)-4-({imidazo[1,2-a]pyridin-8-yl}carbonyl)piperazine: Contains additional functional groups, making it more complex.
Uniqueness
1-(1-Chloro-2-phenylethyl)-4-methylbenzene is unique due to the presence of both a chlorine atom and a methyl group on the benzene ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a valuable compound for various chemical and biological studies.
Propriétés
Numéro CAS |
22692-62-2 |
|---|---|
Formule moléculaire |
C15H15Cl |
Poids moléculaire |
230.73 g/mol |
Nom IUPAC |
1-(1-chloro-2-phenylethyl)-4-methylbenzene |
InChI |
InChI=1S/C15H15Cl/c1-12-7-9-14(10-8-12)15(16)11-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3 |
Clé InChI |
JHJSWMRGVCPITM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(CC2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


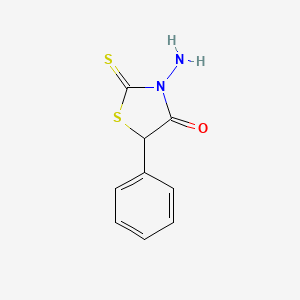
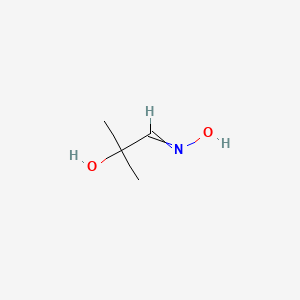

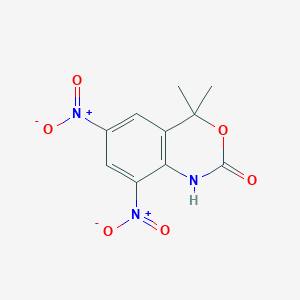
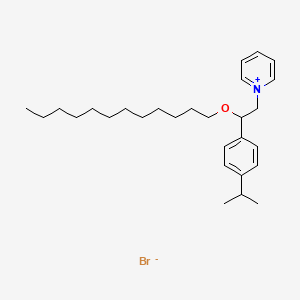
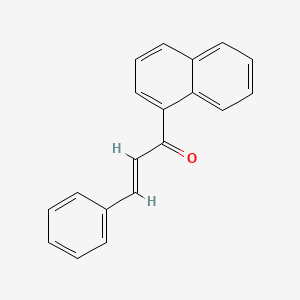
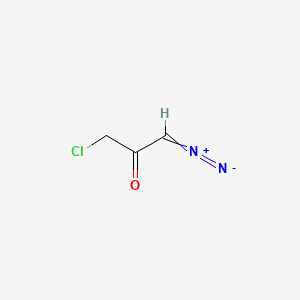

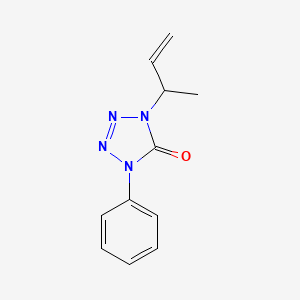
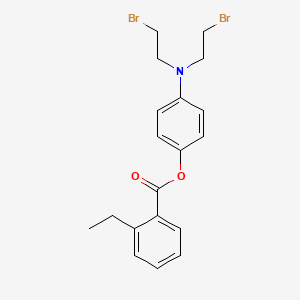

![(3As,5as,6s,8as,8bs)-6-acetyl-3a,5a-dimethyl-3a,5,5a,6,7,8,8a,8b,9,10-decahydrodicyclopenta[a,f]naphthalen-2(3h)-one](/img/structure/B14719498.png)
